Chemical structure and properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine
Chemical structure and properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine
An In-depth Technical Guide to the Chemical Structure and Properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, properties, and potential applications of (4-Methyl-5-phenylisoxazol-3-yl)methanamine. While this specific molecule is not extensively documented in publicly available literature, this paper constructs a detailed profile by examining its core isoxazole scaffold, the influence of its specific substituents, and established principles of medicinal chemistry. The guide outlines plausible synthetic routes, predicts physicochemical and spectroscopic properties, and discusses potential biological activities based on analogous structures. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel isoxazole-based compounds.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in drug discovery due to its versatile biological activities.[1][2] The isoxazole ring is a key component in a variety of approved pharmaceutical agents, demonstrating a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][3] The electronic properties and the ability of the isoxazole ring to act as a bioisosteric replacement for other functional groups contribute to its prevalence in medicinal chemistry.[4][5] The specific substitution pattern on the isoxazole ring is a critical determinant of a compound's pharmacological profile.
This guide focuses on the specific derivative, (4-Methyl-5-phenylisoxazol-3-yl)methanamine, dissecting its constituent parts to build a robust scientific profile.
Chemical Structure and Isomerism
The core of the title compound is the isoxazole ring. The numbering of this heterocycle begins at the oxygen atom and proceeds towards the nitrogen atom. In this specific isomer, the substituents are arranged as follows:
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Position 3: A methanamine (-CH₂NH₂) group.
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Position 4: A methyl (-CH₃) group.
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Position 5: A phenyl (-C₆H₅) group.
The relative positioning of these substituents is crucial, as isomers with different arrangements will exhibit distinct physical, chemical, and biological properties.
Proposed Synthetic Pathways
Synthesis of the 4-Methyl-5-phenylisoxazole Core
A common and effective method for the synthesis of substituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.
Caption: Proposed synthesis of the 4-Methyl-5-phenylisoxazole core.
Functionalization at the 3-Position
With the core structure synthesized, the next step is the introduction of the methanamine group at the 3-position. A reliable method for this transformation involves the formylation of the isoxazole ring followed by reductive amination, or through the reduction of a nitrile.
Route A: Via Isoxazole-3-carboxaldehyde
Caption: Functionalization via an aldehyde intermediate.
Route B: Via Isoxazole-3-carbonitrile
Caption: Functionalization via a nitrile intermediate.
Alternative: The Gabriel Synthesis
Another robust method for preparing primary amines is the Gabriel synthesis.[6][7] This would involve the initial synthesis of a 3-(halomethyl)-4-methyl-5-phenylisoxazole intermediate.
Caption: Gabriel synthesis for the target amine.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical for its pharmacokinetic and pharmacodynamic behavior.[4] While experimental data for (4-Methyl-5-phenylisoxazol-3-yl)methanamine is not available, we can predict these properties using computational models based on its structure.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₂N₂O | Defines the elemental composition. |
| Molecular Weight | 188.23 g/mol | Influences absorption and distribution; generally <500 for oral drugs. |
| logP (Octanol/Water) | ~1.5 - 2.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~52 Ų | Relates to hydrogen bonding potential and permeability. |
| pKa (most basic) | ~8.5 - 9.5 (amine) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor interactions. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding affinity. |
These predicted properties suggest that (4-Methyl-5-phenylisoxazol-3-yl)methanamine possesses "drug-like" characteristics according to Lipinski's Rule of Five.[4]
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectroscopic data for (4-Methyl-5-phenylisoxazol-3-yl)methanamine.
¹H NMR Spectroscopy
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δ ~7.3-7.5 ppm (m, 5H): Phenyl protons.
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δ ~3.9-4.1 ppm (s, 2H): Methylene protons (-CH₂NH₂).
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δ ~2.2-2.4 ppm (s, 3H): Methyl protons (-CH₃).
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δ ~1.5-2.5 ppm (br s, 2H): Amine protons (-NH₂), signal may be broad and exchangeable with D₂O.
¹³C NMR Spectroscopy
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δ ~160-170 ppm: C3 and C5 of the isoxazole ring.
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δ ~128-135 ppm: Phenyl carbons.
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δ ~110-120 ppm: C4 of the isoxazole ring.
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δ ~35-45 ppm: Methylene carbon (-CH₂NH₂).
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δ ~10-15 ppm: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
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~3300-3400 cm⁻¹ (m, br): N-H stretching of the primary amine.
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~3050-3150 cm⁻¹ (w): Aromatic C-H stretching.
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~2850-2950 cm⁻¹ (w): Aliphatic C-H stretching.
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~1600-1650 cm⁻¹ (m): C=N stretching of the isoxazole ring.
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~1400-1500 cm⁻¹ (m): C=C stretching of the aromatic rings.
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~900-1200 cm⁻¹ (s): N-O stretching of the isoxazole ring.
Mass Spectrometry (MS)
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Expected [M]+•: m/z = 188.
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Key Fragmentation Pattern: Loss of the aminomethyl group, fragmentation of the isoxazole ring, and characteristic fragments from the phenyl group.
Potential Biological and Medicinal Chemistry Applications
The aminomethylisoxazole moiety is a promising scaffold in drug discovery. The primary amine can act as a key hydrogen bonding group and can be protonated at physiological pH, allowing for ionic interactions with biological targets.
Potential as a Neurological Agent
Many compounds containing aminomethylated heterocyclic rings exhibit activity in the central nervous system (CNS). The predicted physicochemical properties of (4-Methyl-5-phenylisoxazol-3-yl)methanamine suggest it may have the potential to cross the blood-brain barrier. Potential applications could include roles as anticonvulsants, antidepressants, or as ligands for various CNS receptors.
Antimicrobial and Anticancer Potential
Isoxazole derivatives have demonstrated a wide range of antimicrobial and anticancer activities.[2][3] The introduction of the aminomethyl group provides a handle for further derivatization to optimize these activities. The primary amine can be acylated, alkylated, or used in the formation of Schiff bases to generate a library of compounds for screening.
Enzyme Inhibition
The isoxazole ring system is present in known enzyme inhibitors. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.[8] The specific substitution pattern of the title compound could make it a candidate for screening against a variety of enzyme targets.
Experimental Protocols
The following are detailed, step-by-step methodologies for the proposed synthesis of (4-Methyl-5-phenylisoxazol-3-yl)methanamine via the nitrile reduction route.
Protocol for Synthesis of 4-Methyl-5-phenylisoxazole-3-carbonitrile
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Preparation of 3-bromo-4-methyl-5-phenylisoxazole: To a solution of 4-methyl-5-phenylisoxazole in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
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Cyanation: In a sealed tube, combine the 3-bromo-4-methyl-5-phenylisoxazole, copper(I) cyanide (CuCN), and a high-boiling point solvent such as DMF or NMP. Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours. Monitor the reaction by TLC. After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent and purify by column chromatography.
Protocol for Reduction of 4-Methyl-5-phenylisoxazole-3-carbonitrile
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Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Addition of Nitrile: Cool the suspension to 0 °C. Dissolve the 4-methyl-5-phenylisoxazole-3-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.
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Workup: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
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Isolation: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude (4-Methyl-5-phenylisoxazol-3-yl)methanamine.
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Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Conclusion
(4-Methyl-5-phenylisoxazol-3-yl)methanamine is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is sparse, a comprehensive profile can be constructed based on established chemical principles and data from analogous structures. The proposed synthetic routes offer a clear path to obtaining this compound for further study. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization. The diverse biological activities associated with the aminomethylisoxazole scaffold suggest that this compound and its derivatives are worthy candidates for future drug discovery and development programs.
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